2-[2-(4-fluorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
2-[2-(4-fluorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a combination of fluorobenzoyl and trimethoxybenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-fluorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate typically involves a multi-step process. One common route starts with the preparation of 4-fluorobenzoyl chloride, which is then reacted with hydrazine to form the corresponding hydrazone. This intermediate is then coupled with 3,4,5-trimethoxybenzoic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-fluorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-(4-fluorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .
Industry
Industrially, the compound can be used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis. In anticancer applications, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorobenzoyl derivatives and trimethoxybenzoate esters. Examples include:
- 4-fluorobenzoyl hydrazone derivatives
- 3,4,5-trimethoxybenzoic acid esters
Uniqueness
What sets 2-[2-(4-fluorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21FN2O6 |
---|---|
Molecular Weight |
452.4g/mol |
IUPAC Name |
[2-[(Z)-[(4-fluorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C24H21FN2O6/c1-30-20-12-17(13-21(31-2)22(20)32-3)24(29)33-19-7-5-4-6-16(19)14-26-27-23(28)15-8-10-18(25)11-9-15/h4-14H,1-3H3,(H,27,28)/b26-14- |
InChI Key |
QQIJGMMFZRVWSG-WGARJPEWSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)F |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2/C=N\NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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